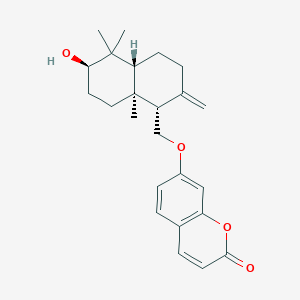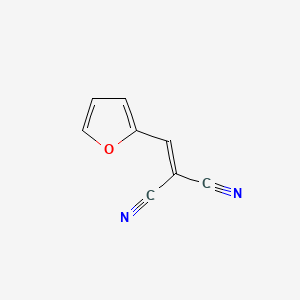
Furfurylidenemalononitrile
Descripción general
Descripción
Furfurylidenemalononitrile is an organic compound with the molecular formula C₈H₄N₂O It is known for its unique structure, which includes a furan ring attached to a malononitrile group
Mecanismo De Acción
Furfurylidenemalononitrile, also known as (2-Furanylmethylene)malononitrile, is a compound with a molecular formula of C8H4N2O and a molecular weight of 144.13 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can be synthesized from furfural and malononitrile in a knoevenagel condensation reaction .
Action Environment
It’s known that thin films of the compound can be deposited on different substrates at room temperature by a thermal evaporation technique under a high vacuum . The influence of high-energy X-rays on the properties of the compound has also been investigated .
Análisis Bioquímico
Biochemical Properties
Furfurylidenemalononitrile plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules, leading to various biochemical effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression. This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to enzymes and inhibit their activity, leading to changes in cellular metabolism. Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression. The compound can also induce the formation of reactive oxygen species, which can cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products that may have different biochemical effects. Long-term exposure to this compound can lead to chronic oxidative stress and changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant biochemical and cellular changes. High doses of this compound can lead to toxic effects, including oxidative damage, inflammation, and cell death. The threshold effects and toxic doses of this compound have been studied in various animal models to understand its safety and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules. The compound can also affect the levels of various metabolites by inhibiting key metabolic enzymes. The metabolic pathways of this compound have been studied to understand its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its biochemical effects. The compound can be transported across cell membranes by various transporters and can bind to specific proteins that facilitate its distribution within the cell. The localization and accumulation of this compound in specific cellular compartments can affect its activity and function .
Subcellular Localization
This compound can localize to specific subcellular compartments, where it can exert its biochemical effects. The compound can be targeted to specific organelles by post-translational modifications or targeting signals. The subcellular localization of this compound can influence its activity and function, as it can interact with specific biomolecules within these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Furfurylidenemalononitrile can be synthesized through the condensation reaction of furfural and malononitrile. The reaction typically occurs in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds as follows: [ \text{Furfural} + \text{Malononitrile} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature environments.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the malononitrile group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce this compound alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Preliminary studies suggest that furfurylidenemalononitrile derivatives may have therapeutic potential.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparación Con Compuestos Similares
- (2-Furanylmethylene)malononitrile
- 1,1-Dicyano-2-(2-furyl)ethylene
- Propanedinitrile, (2-furanylmethylene)-
Comparison: Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile building block in organic synthesis .
Propiedades
IUPAC Name |
2-(furan-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJHLHRJSNZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186084 | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3237-22-7 | |
| Record name | Furfurylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfurylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-furylmethylene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfurylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FT4U2XXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Furfurylidenemalononitrile is an organic compound with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol [, ]. Its structure consists of a furan ring linked to a malononitrile group via a methylene bridge. Spectroscopic data, particularly from Fourier Transform Infrared (FTIR) analysis, confirms the presence of characteristic functional groups like nitrile (C≡N) and aromatic C=C bonds [, ].
A: Thin films of FMN exhibit interesting optical properties, as revealed by spectrophotometric studies []. Researchers have analyzed the refractive index (n), absorption index (k), and absorption coefficient (α) of these films in the wavelength range of 200-2500 nm. The analysis suggests an indirect allowed transition in the absorption region. Additionally, the refractive index dispersion, modeled using the single oscillator model, provides insights into the material's optical constants [].
A: Studies have investigated the AC conductivity and dielectric behavior of bulk this compound []. This research provides valuable information about the material's response to alternating electric fields, which is crucial for potential applications in electronic devices.
A: Yes, researchers have explored sustainable synthesis routes for FMN. One-pot synthesis from xylose, a pentose sugar, has been achieved using a combination of Amberlyst-15 and acid-base Cr/hydrotalcites as catalysts []. This approach utilizes renewable resources, making it a more environmentally friendly method for FMN production.
A: FMN serves as a valuable building block in organic synthesis. For instance, its reaction with 1,3-cyclohexanediones leads to the formation of 2-amino-4-hetaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which have been investigated for their molluscicidal activity []. This highlights the potential of FMN as a precursor for synthesizing compounds with biological activity.
A: Research has explored the impact of high-energy X-ray irradiation (6 MeV) on the properties of FMN thin films []. Understanding the material's stability under such conditions is essential for applications where it might be exposed to radiation, like in certain electronic devices or aerospace technologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


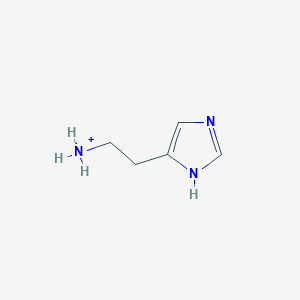
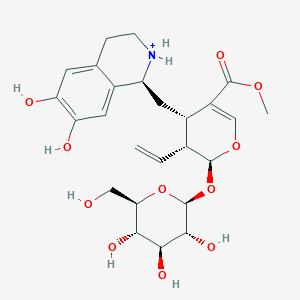
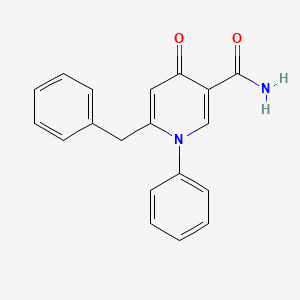
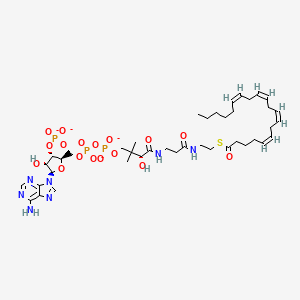


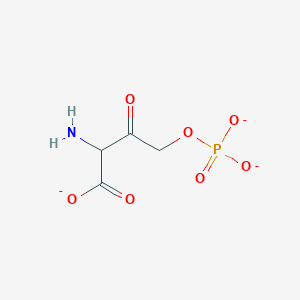
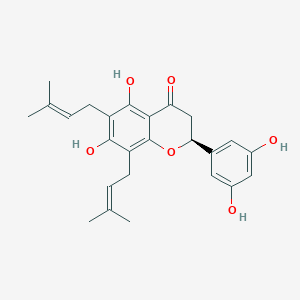
![4-[4-(4-Methylphenyl)sulfonyl-1-piperazinyl]-2-thiophen-2-ylquinazoline](/img/structure/B1265329.png)
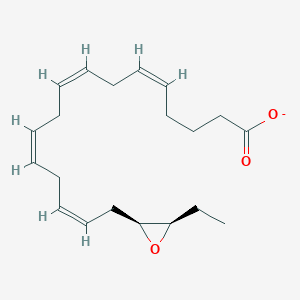
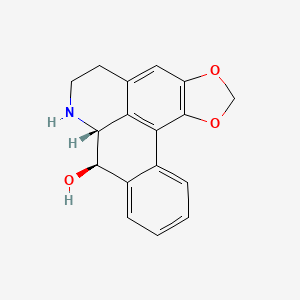
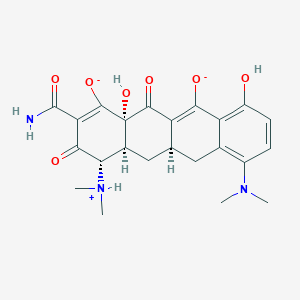
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
